molecular formula C17H19Cl2NO B4905542 N-1-adamantyl-3,4-dichlorobenzamide

N-1-adamantyl-3,4-dichlorobenzamide

Cat. No.: B4905542
M. Wt: 324.2 g/mol
InChI Key: PNDMDPKSWVJWSD-UHFFFAOYSA-N
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Description

N-1-Adamantyl-3,4-dichlorobenzamide is a synthetic benzamide derivative characterized by an adamantyl group attached to the benzamide core via an amide linkage.

The dichlorophenyl group may enhance electrophilic reactivity, while the adamantyl group could influence steric hindrance and binding affinity in biological systems. Potential applications include drug development (e.g., central nervous system targets due to adamantane’s historical use in antiviral and antiparkinsonian agents) or catalysis (as directing groups in C–H activation reactions) .

Properties

IUPAC Name

N-(1-adamantyl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c18-14-2-1-13(6-15(14)19)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDMDPKSWVJWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-1-adamantyl-3,4-dichlorobenzamide and analogous benzamides:

Compound Name Key Functional Groups Synthesis Route Applications/Effects References
This compound (Target) 3,4-Dichlorophenyl, Adamantylamide Likely amidation of 3,4-dichlorobenzoyl chloride with 1-adamantylamine Hypothesized CNS activity, catalytic directing groups Inferred
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide 3-Chlorophenyl, Adamantyl-thiadiazole Coupling of 3-chlorobenzoyl chloride with adamantyl-thiadiazolamine Antiviral/antimicrobial research
AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) 3,4-Dichlorophenyl, Cyclohexylmethyl-dimethylamino Multi-step alkylation/amidation Psychoactive opioid receptor agonist
2,4-Dichloro-N-cyclohexylbenzamide 2,4-Dichlorophenyl, Cyclohexylamide Amidation of 2,4-dichlorobenzoyl chloride with cyclohexylamine Industrial/scientific research
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylphenyl, Hydroxy-tert-butylamide Amidation with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H functionalization

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